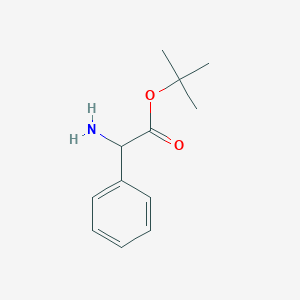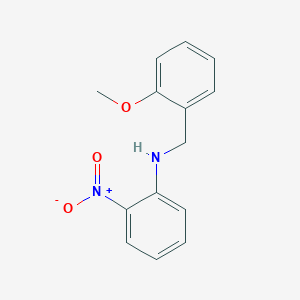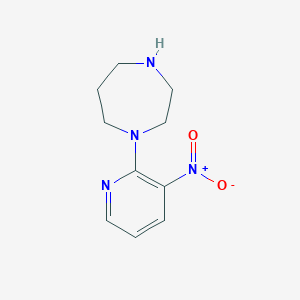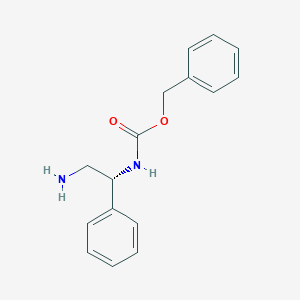![molecular formula C7H5Cl2N3 B177256 2,4-Dichloro-5-méthyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-81-7](/img/structure/B177256.png)
2,4-Dichloro-5-méthyl-5H-pyrrolo[3,2-d]pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is C7H5Cl2N3 . The average mass is 202.041 Da and the monoisotopic mass is 200.986053 Da .Chemical Reactions Analysis
2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .Physical And Chemical Properties Analysis
The storage temperature for 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Applications pharmacologiques Inhibition de la DPP-IV
“2,4-Dichloro-5-méthyl-5H-pyrrolo[3,2-d]pyrimidine” est utilisé comme intermédiaire organique dans la préparation d'analogues de la pyrrolo[3,2-d]pyrimidinone. Ces analogues sont de puissants inhibiteurs de l'enzyme DPP-IV (dipeptidyl peptidase-4), qui joue un rôle important dans la régulation de la glycémie. En inhibant la DPP-IV, ces composés peuvent efficacement abaisser les taux de glucose dans le sang sans causer de risques tels que le gain de poids et l'hypoglycémie, assurant ainsi un contrôle thérapeutique prolongé de la glycémie .
Intermédiaire de chimie synthétique pour de nouveaux composés
Ce composé sert de précurseur dans la synthèse de divers nouveaux composés. Par exemple, il a été utilisé pour synthétiser la (2-chloro-6-méthyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine, qui nécessite du dioxane comme solvant pendant le processus de réaction .
Recherche anticancéreuse Activités cytotoxiques
Dans la recherche anticancéreuse, des dérivés de “this compound” ont été synthétisés et testés pour leurs activités cytotoxiques contre différentes lignées cellulaires cancéreuses. Certains composés ont montré des activités cytotoxiques supérieures avec des valeurs IC50 dans la plage nanomolaire, indiquant leur potentiel en tant que médicaments anticancéreux .
Docking moléculaire et études SAR
Le composé et ses dérivés ont fait l'objet d'études de docking moléculaire et d'analyses de relations structure-activité (SAR) afin de comprendre leurs interactions avec les cibles biologiques et d'optimiser leurs propriétés pharmacologiques .
Synthèse assistée par micro-ondes
En utilisant des techniques de micro-ondes, les chercheurs ont développé des approches robustes pour préparer des dérivés de la pyrrolo[2,3-d]pyrimidine contenant des atomes de chlore à des positions spécifiques. Cette méthode améliore l'efficacité et la vitesse du processus de synthèse .
Mécanisme D'action
Target of Action
The primary target of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is the Dipeptidyl Peptidase-IV (DPP-IV) enzyme . DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine acts as a DPP-IV inhibitor . By inhibiting the action of DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration. The increased levels of incretins enhance the secretion of insulin, reduce the release of glucagon, and consequently lower blood glucose levels .
Biochemical Pathways
The compound affects the glucose metabolic pathway by interacting with the DPP-IV enzyme . The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby lowering blood glucose levels .
Result of Action
The primary result of the action of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is the effective lowering of blood glucose levels . By inhibiting DPP-IV, it increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. This ultimately results in decreased blood glucose levels, without causing risks such as weight gain and hypoglycaemia .
Orientations Futures
The future directions for 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine could involve further exploration of its potential in medical applications. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown promising results in in vitro anticancer studies and as α-amylase inhibitors for the treatment of diabetes .
Analyse Biochimique
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins within the cell
Cellular Effects
Some studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°C .
Propriétés
IUPAC Name |
2,4-dichloro-5-methylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFQUBRAUGFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563388 | |
| Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129872-81-7 | |
| Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one](/img/structure/B177190.png)



![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)
